4-(Methoxymethyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

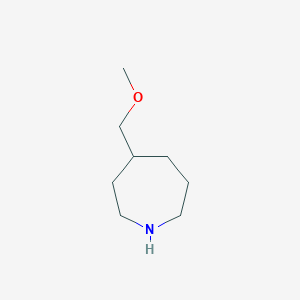

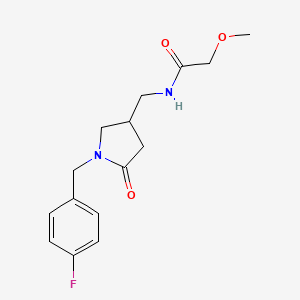

4-(Methoxymethyl)azepane is a chemical compound with the CAS Number: 1141379-86-3 . It has a molecular weight of 143.23 . The compound is in liquid form .

Synthesis Analysis

The synthesis of complex azepanes like this compound can be achieved from simple nitroarenes by photochemical dearomative ring expansion. This process is centered on the conversion of the nitro group into a singlet nitrene . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system . A following hydrogenolysis provides the azepanes in just two steps .Molecular Structure Analysis

The IUPAC name for this compound is the same, and its InChI Code is 1S/C8H17NO/c1-10-7-8-3-2-5-9-6-4-8/h8-9H,2-7H2,1H3 . The InChI key is OFCJPUHUYWBTIH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 143.23 . The storage temperature is 4 degrees .Scientific Research Applications

Protein Kinase Inhibition

4-(Methoxymethyl)azepane derivatives have been studied for their potential in inhibiting protein kinases such as protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives, particularly azepane-based compounds, have shown promise in in vitro studies for their inhibitory activity and plasma stability, making them potentially valuable in the development of new therapeutic agents (Breitenlechner et al., 2004).

Synthesis and Stereochemistry

The asymmetric synthesis of substituted azepanes, including this compound, has been achieved through a sequence involving lithiation-conjugate additions. This process allows for the creation of structurally diverse azepane derivatives, which can be used in various scientific applications, including drug development (Lee & Beak, 2006).

Chemical Reactions and Synthesis

Research into the reaction of 2-methoxy-3H-azepines, closely related to this compound, has led to the efficient synthesis of 2H-azepine derivatives. These reactions provide insights into the chemical behavior of azepanes and their potential for creating novel compounds in organic chemistry (Cordonier et al., 2005).

Ionic Liquid Applications

Azepanes have been used to synthesize a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, exhibit properties like high conductivity and wide electrochemical windows, suggesting potential applications in green chemistry and materials science (Belhocine et al., 2011).

Safety and Hazards

The safety information for 4-(Methoxymethyl)azepane includes several hazard statements: H227, H302, H314, H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

The synthesis of functionalized nitrogen heterocycles like 4-(Methoxymethyl)azepane is integral to discovering, manufacturing, and evolving high-value materials . The seven-membered azepane is essentially absent in medicinal chemistry libraries, leaving open a substantial area of three-dimensional chemical space . Therefore, the development of effective strategies for the synthesis of azepanes could open up new possibilities in the field of medicinal chemistry .

Properties

IUPAC Name |

4-(methoxymethyl)azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-7-8-3-2-5-9-6-4-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCJPUHUYWBTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)

![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B2834947.png)

![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2834949.png)

![[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B2834955.png)